3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a halogenated derivative of a secondary amide bearing an aromatic substituent. This compound is known for its unique structural features, which include a thiazole ring and a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the coupling of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and efficient purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:
3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but lacks the thiazole ring, which may result in different chemical and biological properties.
4-chloro-N-(3-methoxyphenyl)benzamide: This compound has a similar benzamide structure but with different substituents, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects.
Properties
IUPAC Name |
3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-14-7-5-11(6-8-14)15-10-23-17(19-15)20-16(21)12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOBDYZCOTZWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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